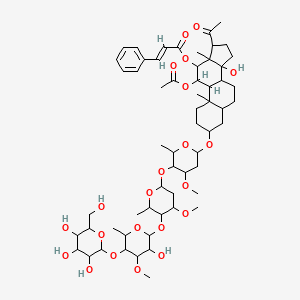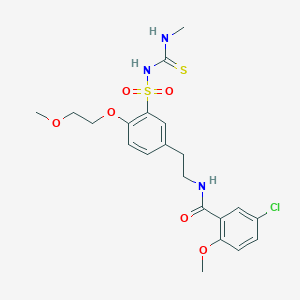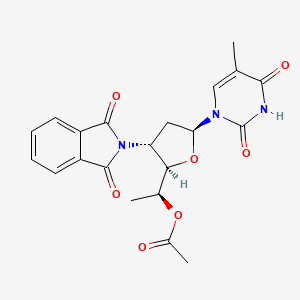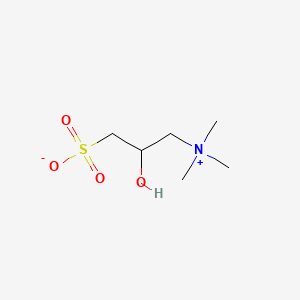
Quats 9
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Quaternary ammonium compounds, commonly referred to as quats, are a class of cationic surfactants. These compounds are characterized by the presence of a positively charged nitrogen atom bonded to four organic groups. Quats are widely used for their antimicrobial properties, making them essential in disinfectants, antiseptics, and preservatives .
Métodos De Preparación
Quaternary ammonium compounds are typically synthesized through the alkylation of tertiary amines. The industrial production of quats often involves the hydrogenation of fatty nitriles to produce primary or secondary amines, which are then treated with alkyl halides such as methyl chloride .
Análisis De Reacciones Químicas
Quaternary ammonium compounds are generally stable and unreactive towards strong electrophiles, oxidants, and acids. They are also resistant to nucleophiles, which is evident from the stability of their hydroxide salts even at elevated temperatures . under harsh conditions or in the presence of strong nucleophiles, quats can undergo dealkylation . Additionally, they can participate in rearrangement reactions such as the Sommelet–Hauser and Stevens rearrangements .
Aplicaciones Científicas De Investigación
Quaternary ammonium compounds have a broad range of applications in scientific research. In chemistry, they are used as phase-transfer catalysts and ionic liquids . In biology and medicine, quats are employed as disinfectants and antiseptics due to their ability to disrupt microbial cell membranes . They are also used in the formulation of personal care products such as shampoos and fabric softeners . In industry, quats are utilized for water treatment, wood preservation, and as antistatic agents .
Mecanismo De Acción
The antimicrobial activity of quaternary ammonium compounds is primarily due to their ability to disrupt the cell membranes of microorganisms. The positively charged nitrogen atom interacts with the negatively charged components of the microbial cell membrane, leading to the disruption of intermolecular interactions and causing cell leakage and death . This mechanism makes quats effective against a wide range of bacteria, viruses, and fungi .
Comparación Con Compuestos Similares
Quaternary ammonium compounds are often compared with other disinfectants such as alcohols, phenols, and chlorine-based compounds. Unlike alcohols, which evaporate quickly, quats provide a longer-lasting antimicrobial effect . Compared to phenols, quats are less toxic and have a broader spectrum of activity . Chlorine-based compounds are highly effective but can be corrosive and produce harmful by-products, whereas quats are generally safer for surfaces and the environment .
Similar compounds include:
- Benzalkonium chloride
- Cetrimonium bromide
- Tetrabutylammonium hydroxide
- Tetramethylammonium hydroxide
Quats stand out due to their versatility and effectiveness in various applications, making them a valuable tool in both scientific research and everyday products.
Propiedades
Número CAS |
7013-36-7 |
|---|---|
Fórmula molecular |
C6H15NO4S |
Peso molecular |
197.26 g/mol |
Nombre IUPAC |
2-hydroxy-3-(trimethylazaniumyl)propane-1-sulfonate |
InChI |
InChI=1S/C6H15NO4S/c1-7(2,3)4-6(8)5-12(9,10)11/h6,8H,4-5H2,1-3H3 |
Clave InChI |
IBMDQWXLGAOSCU-UHFFFAOYSA-N |
SMILES canónico |
C[N+](C)(C)CC(CS(=O)(=O)[O-])O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![sodium;3-chloro-6-[(2,3-dichlorophenyl)carbamoylamino]-2-sulfamoylphenolate](/img/structure/B12776834.png)
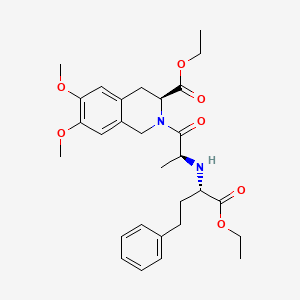
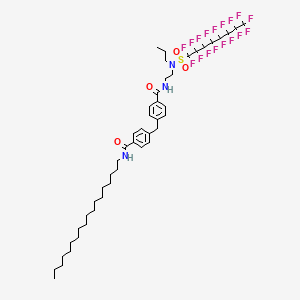
![[(3S,3aR,6S,6aS)-3-amino-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-6-yl] nitrate;hydrochloride](/img/structure/B12776852.png)
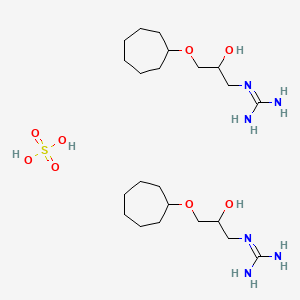


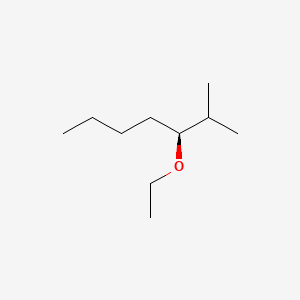
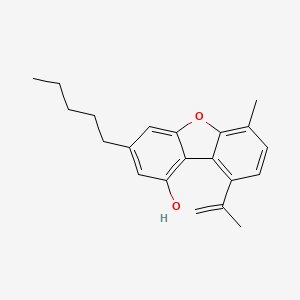
![acetic acid;10-methyl-1,3,8-triazatricyclo[7.4.0.02,7]trideca-2(7),3,5,8,10,12-hexaen-4-amine](/img/structure/B12776888.png)
